3-(4-methoxyphenyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the ether linkage and the amide bond. The exact synthesis route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), ether linkages, and an amide functional group. The trifluoromethyl group would add electron-withdrawing character, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ether linkage could be cleaved under acidic conditions, or the amide bond could be hydrolyzed. The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings, ether linkage, and amide group could affect its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Amide Compounds in Natural Products
Research on Capsicum annuum, a species in the Solanaceae family, led to the isolation of various amide compounds, including new amides with potential biological activities. These compounds, characterized by spectral analyses, contribute to the understanding of natural product chemistry and their applications in scientific research (Chen, Yeh, & Yang, 2011).
Renewable High-Temperature Resin Properties
A study on renewable phenols, which often contain methoxy groups, explored the impact of these groups on the properties of cyanate ester resins. The research provides insights into how modifications at the molecular level can influence the performance characteristics of polymers derived from biomass sources, highlighting the importance of molecular structure in developing high-performance, sustainable materials (Harvey et al., 2015).
Pharmacokinetics and Metabolism in Preclinical Studies
A detailed pharmacokinetic and metabolism study of S-1, a selective androgen receptor modulator, in rats revealed insights into the molecular properties and metabolic profile of propanamide compounds. This research underscores the importance of understanding the pharmacokinetics and metabolism for the development of therapeutic agents, contributing to the field of drug discovery and development (Wu et al., 2006).
Novel Cancer Chemopreventive Agents
The discovery of novel secondary metabolites, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, from natural sources has opened new avenues for cancer chemoprevention research. These compounds, with promising biological effects against various cancers, highlight the potential of natural products as sources of new chemopreventive drugs (Curini et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3/c1-25-16-8-5-14(6-9-16)7-10-18(24)23-11-12-26-17-4-2-3-15(13-17)19(20,21)22/h2-6,8-9,13H,7,10-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNSLBKRKVCRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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